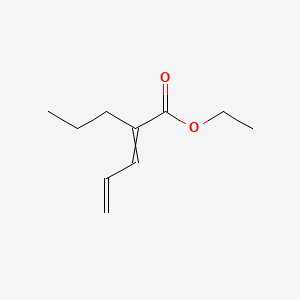

Ethyl 2-propylpenta-2,4-dienoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a simple two-step synthesis of ethyl-(2E,4Z)-deca-2,4-dienoate was developed based on Fe-catalyzed cross-coupling of ethyl-(2E,4Z)-5-chloropenta-2,4-dienoate, which was obtained via one-pot oxidation and olefination of readily available (2Z)-3-chloroprop-2-en-1-ol by n-pentylmagnesiumbromide .Scientific Research Applications

Synthesis and Chemical Properties

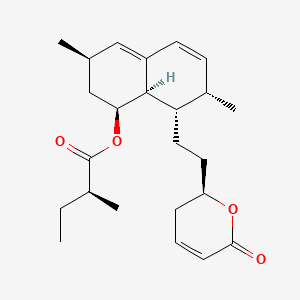

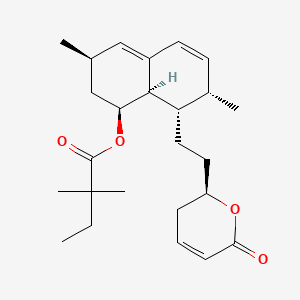

Ethyl 2-propylpenta-2,4-dienoate is a chemical entity that has seen various applications in synthetic organic chemistry, primarily as a building block for complex molecular synthesis. A notable application is its use in cross-metathesis approaches to synthesize key intermediates for the total synthesis of macrodiolide antibiotics, such as elaiolide. This process involves a sequence of Brown’s asymmetric crotylboration, olefin cross-metathesis, and alkaline treatment, highlighting its utility in constructing stereochemically complex molecules (A. Morita & S. Kuwahara, 2007).

Applications in Organic Synthesis

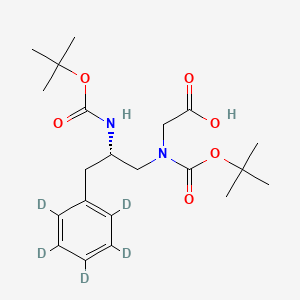

The molecule has been employed in the Samarium (II) iodide-induced intermolecular coupling of α,β-unsaturated esters with ketones, demonstrating its versatility in creating terpene carboxylic acids. This showcases its role in facilitating unique organic reactions that contribute to the synthesis of naturally occurring compounds (M. Sono et al., 2013).

Role in Heterocycle Synthesis

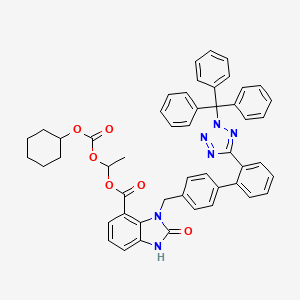

Furthermore, ethyl 2-propylpenta-2,4-dienoate is instrumental in the synthesis of 4-hydroxy-2-pyridone, a compound with potential pharmacological applications. The synthesis involves condensation reactions followed by cyclization, demonstrating the compound's utility in constructing heterocyclic compounds with potential bioactivity (C. Chen et al., 2013).

Antifungal Activity

The molecule's derivatives have been studied for their antifungal potential against Alternaria alternata, a significant plant pathogen. Derivatives such as ethyl 2-cyano-5-phenylpenta-2,4-dienoate showed promising antifungal activity, indicating the potential for agricultural applications in managing plant diseases (R. K. Mehton et al., 2009).

Catalysis and Green Chemistry

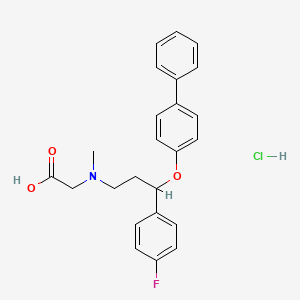

In the realm of green chemistry, its use in copper-catalyzed C–S cross-coupling reactions has been explored. This provides a method for synthesizing biologically active derivatives under moderate conditions, emphasizing the role of ethyl 2-propylpenta-2,4-dienoate in facilitating sustainable chemical synthesis (Rongrong Cai et al., 2018).

properties

IUPAC Name |

ethyl 2-propylpenta-2,4-dienoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-4-7-9(8-5-2)10(11)12-6-3/h4,7H,1,5-6,8H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJXKYSPVKPCALE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=CC=C)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20724357 |

Source

|

| Record name | Ethyl 2-propylpenta-2,4-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-propylpenta-2,4-dienoate | |

CAS RN |

96107-28-7 |

Source

|

| Record name | Ethyl 2-propylpenta-2,4-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-(4-methoxyphenyl)-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B565344.png)

![5-[2-(Ethylseleno)ethyl]hydantoin](/img/structure/B565346.png)

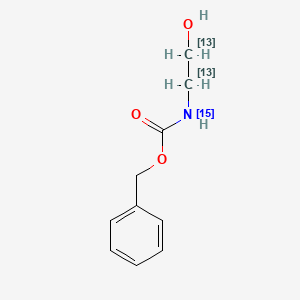

![[2-(Methylsulfonyl)ethyl]carbamic Acid-13C2,15N Benzyl Ester](/img/structure/B565347.png)